

Application Notes and Protocols for C646 Administration in Mouse Models

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the in vivo administration of **C646**, a potent and selective inhibitor of the histone acetyltransferases (HATs) p300 and CBP, in mouse models. This document outlines recommended dosages, administration routes, and experimental protocols for various disease models, along with essential information on vehicle preparation and potential toxicities.

Data Presentation: C646 Administration Parameters in Mouse Models

The following table summarizes the administration parameters of **C646** used in various published mouse model studies. This information can serve as a starting point for designing in vivo experiments.



Disease Model	Mouse Strain	C646 Dose	Administrat	Dosing Frequency	Key Findings
Pancreatic Cancer	Nude (xenograft)	10 mg/kg	Intraperitonea I (i.p.)	Daily for 2 weeks	Significantly suppressed tumor growth.
Diabetic Nephropathy	STZ-induced diabetic mice	Not specified	Not specified	Not specified	Mitigated glomerular expression of Nox subtypes.
Non-alcoholic Steatohepatiti s (NASH)	C57BL/6J	10 mg/kg	Intraperitonea I (i.p.)	Three times a week for 4 weeks	Alleviated liver steatosis, inflammation, and fibrosis.
Neuroinflam mation	C57BL/6J (LPS- induced)	2 mg/kg	Intraperitonea I (i.p.)	Single dose	Attenuated neuroinflamm atory response.[2]
Triple- Negative Breast Cancer	Xenograft	Not specified	Not specified	Not specified	Showed notable antitumor effects. [3]
Prostate Cancer	Xenograft	Not specified	Not specified	Not specified	Showed notable antitumor effects. [3]

Experimental Protocols

Protocol 1: Preparation of C646 for Intraperitoneal Administration



Materials:

- C646 powder
- Dimethyl sulfoxide (DMSO), sterile
- Sterile saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)
- Sterile, light-protected microcentrifuge tubes
- Sterile syringes and needles (27-30 gauge)

Procedure:

- Stock Solution Preparation (e.g., 10 mg/mL):
 - Aseptically weigh the required amount of C646 powder.
 - Dissolve the C646 powder in sterile DMSO to create a stock solution. For example, to make a 10 mg/mL stock, dissolve 10 mg of C646 in 1 mL of DMSO.
 - Gently vortex or sonicate until the C646 is completely dissolved. Store the stock solution in small aliquots at -20°C, protected from light.
- Working Solution Preparation:
 - On the day of injection, thaw a vial of the C646 stock solution.
 - Dilute the stock solution with sterile saline or PBS to the final desired concentration for injection. Crucially, the final concentration of DMSO in the injected solution should be kept to a minimum, ideally below 10%, to avoid toxicity.
 - \circ For example, to prepare a 1 mg/mL working solution with 10% DMSO for a 10 mg/kg dose in a 20g mouse (requiring 0.2 mg in 0.2 mL), you would mix 20 μ L of the 10 mg/mL stock solution with 180 μ L of sterile saline.
 - Mix the working solution thoroughly by gentle vortexing.



Protocol 2: Intraperitoneal (i.p.) Injection in Mice

Materials:

- · Prepared C646 working solution
- Mouse restraint device (optional)
- Sterile syringes (1 mL) and needles (27-30 gauge)
- 70% ethanol wipes

Procedure:

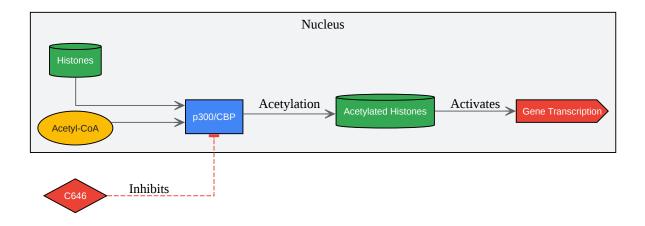
- Animal Restraint:
 - Properly restrain the mouse to expose the abdomen. This can be done manually by scruffing the mouse or by using a restraint device. Ensure the animal is held firmly but without restricting its breathing.
- Injection Site Identification:
 - The recommended site for i.p. injection is the lower right quadrant of the abdomen. This location avoids vital organs such as the cecum, bladder, and liver.
- Injection:
 - Wipe the injection site with a 70% ethanol wipe.
 - Tilt the mouse's head slightly downwards.
 - Insert the needle at a 15-30 degree angle into the peritoneal cavity. A slight "pop" may be felt as the needle penetrates the peritoneum.
 - Gently aspirate to ensure no fluid (e.g., urine or blood) is drawn into the syringe. If fluid is aspirated, withdraw the needle and reinject at a different site with a fresh needle.
 - Slowly inject the C646 working solution. The maximum recommended injection volume for a mouse is typically 10 mL/kg.



- Withdraw the needle and return the mouse to its cage.
- Post-Injection Monitoring:
 - Monitor the mouse for any signs of distress, discomfort, or adverse reactions immediately after the injection and at regular intervals as per the experimental protocol.

Signaling Pathways and Experimental Workflows C646 Mechanism of Action: Inhibition of p300/CBP HATs

C646 exerts its biological effects by competitively inhibiting the histone acetyltransferase activity of p300 and CBP. This leads to a reduction in the acetylation of histone and non-histone proteins, thereby modulating gene expression.



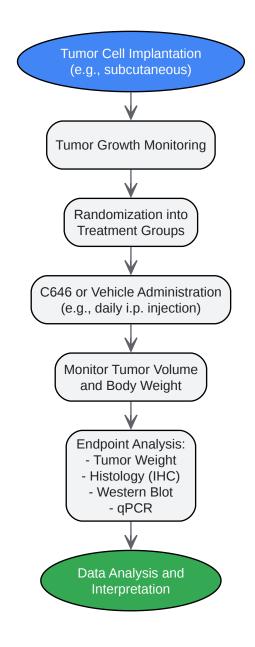
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Caption: **C646** inhibits p300/CBP, preventing histone acetylation and subsequent gene transcription.

Experimental Workflow for In Vivo C646 Efficacy Study

The following diagram illustrates a typical workflow for assessing the efficacy of **C646** in a tumor xenograft mouse model.





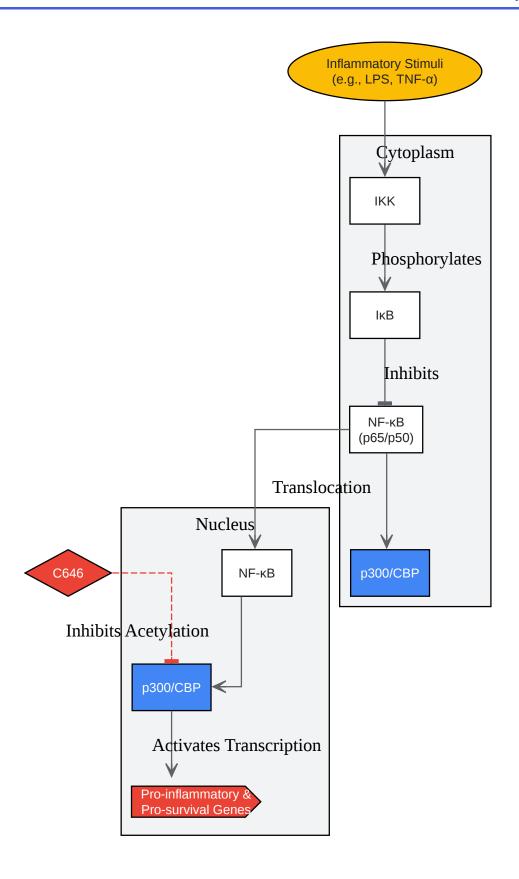
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Caption: A standard workflow for evaluating the anti-tumor efficacy of **C646** in a mouse model.

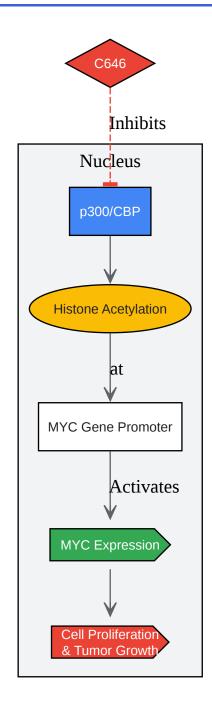
C646 and the NF-kB Signaling Pathway

C646 has been shown to modulate the NF-κB signaling pathway, which plays a critical role in inflammation and cancer. By inhibiting p300/CBP, **C646** can prevent the acetylation of NF-κB components, thereby reducing the transcription of pro-inflammatory and pro-survival genes.









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